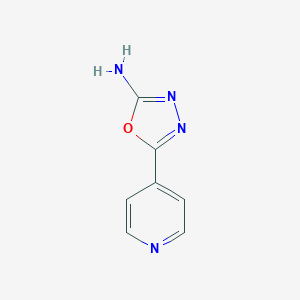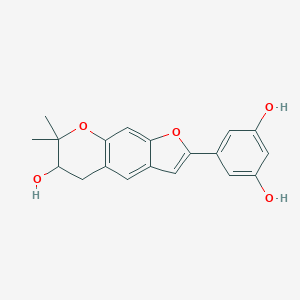![molecular formula C8H10N4S B175746 Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- CAS No. 13370-86-0](/img/structure/B175746.png)
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-, also known as PTU, is a potent inhibitor of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. PTU has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. In
Mechanism Of Action
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- inhibits thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide to iodine, which is necessary for the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- also inhibits the coupling of iodotyrosines, which prevents the formation of thyroid hormones.
Biochemical And Physiological Effects
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been shown to decrease serum levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3). It also decreases the uptake of iodine by the thyroid gland, which further reduces the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Advantages And Limitations For Lab Experiments
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- is a potent inhibitor of thyroid peroxidase, which makes it a valuable tool for studying thyroid hormone synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can also interfere with other enzymatic reactions, which may complicate the interpretation of experimental results.
Future Directions
Future research on Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may focus on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may also be studied for its potential as an anti-cancer agent, as thyroid cancer cells are known to be highly dependent on thyroid hormone synthesis. Additionally, the development of more selective inhibitors of thyroid peroxidase may provide new insights into the regulation of thyroid hormone synthesis and lead to the development of more effective therapies for thyroid disorders.
Synthesis Methods
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can be synthesized by the reaction between hydrazine hydrate and thiocarbohydrazide in the presence of acetic acid. The reaction yields Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- as a yellow crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. It has been shown to inhibit thyroid hormone synthesis by blocking the oxidation of iodide to iodine, which is a critical step in the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune thyroiditis.
properties
CAS RN |
13370-86-0 |
|---|---|
Product Name |
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- |
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
InChI Key |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
Canonical SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
synonyms |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



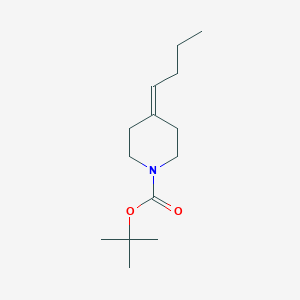
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
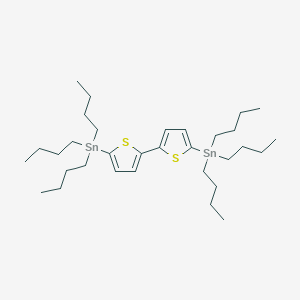
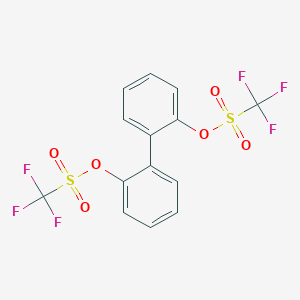
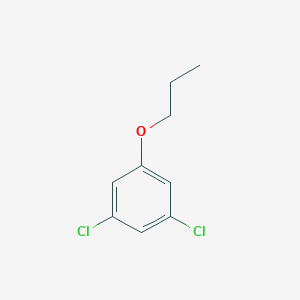
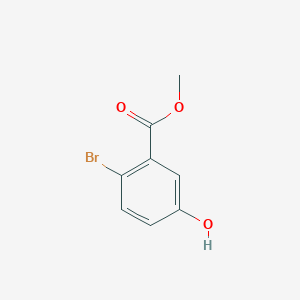
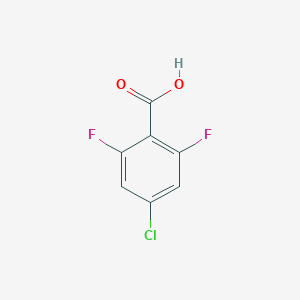
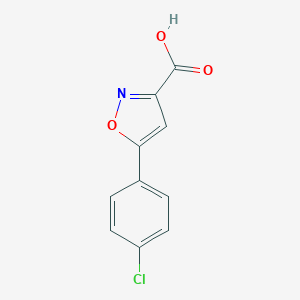
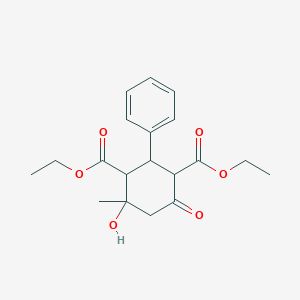
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
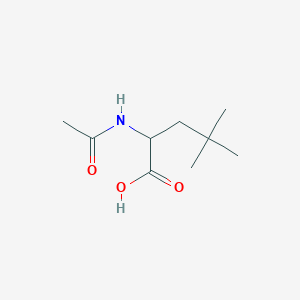
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
